An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine, a versatile intermediate designed for complex molecular synthesis. We will explore its structural attributes, reactivity, and potential applications, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.
Molecular Structure & Physicochemical Properties
5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine is a halogenated phenoxy-pyrimidine derivative. Its structure is characterized by a pyrimidine core substituted with a bromine atom at the C5 position and a 3-(trifluoromethyl)phenoxy group at the C2 position. This unique combination of functional groups imparts specific properties that are highly valuable in synthetic and medicinal chemistry.
The bromine atom serves as a key synthetic handle for a variety of cross-coupling reactions, while the trifluoromethyl (CF3) group, a powerful electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2][3]
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₁₁H₆BrF₃N₂O | System Calculated |
| Molecular Weight | 335.08 g/mol | System Calculated |
| Appearance | Predicted: White to off-white solid | Inferred from precursors[4] |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, DMF, DMSO) | Inferred |
Synthesis and Reactivity
While a dedicated synthesis for 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine is not extensively documented, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) between a reactive 5-bromo-2-halopyrimidine and 3-(trifluoromethyl)phenol.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
The most logical precursor for this synthesis is 5-bromo-2-chloropyrimidine, a commercially available and reactive intermediate.[5][6] The chlorine atom at the C2 position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of the ring nitrogens and the C5 bromine. The reaction with the phenoxide of 3-(trifluoromethyl)phenol proceeds efficiently in the presence of a suitable base.
Experimental Protocol
Objective: To synthesize 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)phenol (1.0 eq.).
-
Add anhydrous DMF to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 5-bromo-2-chloropyrimidine (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is required to deprotonate the phenol, forming the nucleophilic phenoxide. Potassium carbonate is ideal as it is effective, affordable, and easily removed during workup.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture and oxygen.
Core Reactivity and Functionalization Potential
The true value of this molecule lies in its potential for diversification. The two key reactive sites, the C5-Bromo group and the aromatic rings, allow for a wide range of subsequent chemical transformations.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is primed for various palladium-catalyzed cross-coupling reactions.[9][10] This is the most powerful feature of the molecule, enabling the introduction of diverse functionalities.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or alkyl groups).
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in synthesizing many complex natural products and pharmaceuticals.[11]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[12]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino functionalities.
-
-
Electrophilic Aromatic Substitution: The phenoxy ring, while deactivated by the CF3 group, can still undergo electrophilic substitution (e.g., nitration, halogenation) under forcing conditions, typically directing to the positions meta to the trifluoromethyl group and ortho/para to the ether linkage.
Spectroscopic and Analytical Characterization
Detailed characterization is crucial for confirming the structure and purity of the synthesized compound. Based on its molecular structure, the following spectroscopic signatures can be predicted.
| Technique | Predicted Observations |
| ¹H NMR | - Pyrimidine Protons: Two singlets or doublets in the aromatic region (~8.5-9.0 ppm), characteristic of the H4 and H6 protons on the pyrimidine ring. - Phenoxy Protons: A complex multiplet pattern in the aromatic region (~7.0-7.8 ppm) corresponding to the four protons on the trifluoromethyl-substituted phenyl ring. |
| ¹³C NMR | - Signals for the pyrimidine ring carbons, with the C2 (attached to oxygen) and C5 (attached to bromine) being distinct. - Signals for the phenoxy ring carbons, including a characteristic quartet for the carbon bearing the CF₃ group due to C-F coupling. - A signal for the CF₃ carbon itself, also appearing as a quartet. |
| ¹⁹F NMR | - A single, sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be indicative of the electronic environment of the phenyl ring.[13][14] |
| Mass Spec (HRMS) | - A molecular ion peak [M]+ and/or [M+H]+ corresponding to the exact mass of the compound. - A characteristic isotopic pattern for the [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, confirming the presence of one bromine atom. |
| FTIR | - C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹). - C=N and C=C stretching vibrations for the pyrimidine ring (~1550-1650 cm⁻¹). - Strong C-F stretching bands for the CF₃ group (~1100-1350 cm⁻¹). - C-O-C (ether) stretching vibrations (~1200-1250 cm⁻¹).[15] |
Applications in Research and Drug Development
5-Bromo-2-[3-(trifluoromethyl)phenoxy]pyrimidine is not an end product but a strategic building block for creating diverse molecular libraries for high-throughput screening and lead optimization.
Privileged Scaffold in Medicinal Chemistry
The pyrimidine core is a "privileged scaffold," meaning it is a structural motif that is capable of binding to a variety of biological targets.[16][17] Derivatives of pyrimidine are found in numerous FDA-approved drugs, including anticancer and antiviral agents.[18][19]
Role of Key Functional Groups
-
5-Bromo Group: As previously discussed, this is the primary site for diversification via cross-coupling, allowing medicinal chemists to systematically explore the chemical space around the core scaffold to optimize binding and other properties.[9][20]
-
Trifluoromethyl Group: The incorporation of a CF₃ group is a well-established strategy in modern drug design.[3][21] It often leads to:
-
Increased Lipophilicity: Enhancing membrane permeability and cellular uptake.[1][2]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[2]
-
Improved Binding Affinity: The strong electronegativity of the CF₃ group can alter the electronic properties of the molecule, leading to more favorable interactions with protein targets.[1]
-
-
Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the two aromatic ring systems to adopt an optimal orientation for binding within a target's active site.
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